molecular formula C18H19NOS B1346524 4-Azetidinomethyl-4'-thiomethylbenzophenone CAS No. 898756-37-1

4-Azetidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1346524
CAS No.: 898756-37-1
M. Wt: 297.4 g/mol
InChI Key: RIXFPGAWSQVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azetidinomethyl-4’-thiomethylbenzophenone is an organic compound with the molecular formula C18H19NOS It features a benzophenone core substituted with an azetidinomethyl group at the 4-position and a thiomethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azetidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Azetidinomethyl Group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone with azetidine in the presence of a base such as sodium hydride.

    Addition of the Thiomethyl Group: The thiomethyl group is typically added through a thiolation reaction, where the benzophenone derivative reacts with a thiol reagent like methylthiol in the presence of a catalyst.

Industrial Production Methods: Industrial production of 4-Azetidinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Derivatives with different substituents replacing the azetidinomethyl group.

Scientific Research Applications

4-Azetidinomethyl-4’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl and thiomethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Aminomethyl-4’-thiomethylbenzophenone: Similar structure but with an aminomethyl group instead of an azetidinomethyl group.

    4-Azetidinomethyl-4’-methylbenzophenone: Similar structure but with a methyl group instead of a thiomethyl group.

Uniqueness: 4-Azetidinomethyl-4’-thiomethylbenzophenone is unique due to the presence of both the azetidinomethyl and thiomethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFPGAWSQVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642796
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-37-1
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.